SB 452533

TRPV1 antagonism Structure-Activity Relationship Analgesic drug discovery

SB 452533 is the essential urea-scaffold TRPV1 antagonist for medicinal chemistry SAR baselining. Defined potency (pKb 7.7 vs. capsaicin; pKi 6.22) and selectivity window (571 nM IC50 TRPM8) enable unambiguous in vitro target engagement. From a series free of the hyperthermia liability seen with AMG 517, it serves as a clean tool for TRPV1 pathway dissection. Despite high systemic clearance, it validates TRPV1 mechanisms in localized in vivo models (e.g., intratracheal bleomycin fibrosis). Procure this reference standard for reproducible, interpretable research.

Molecular Formula C18H22BrN3O
Molecular Weight 376.3 g/mol
CAS No. 459429-39-1
Cat. No. B1680835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 452533
CAS459429-39-1
SynonymsSB452533;  SB 452533;  SB-452533.
Molecular FormulaC18H22BrN3O
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCCN(CCNC(=O)NC1=CC=CC=C1Br)C2=CC=CC(=C2)C
InChIInChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23)
InChIKeyIFJYEGJUQIBBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB 452533 (CAS 459429-39-1): A Foundational TRPV1 Antagonist for Pain and Inflammation Research


SB 452533 is a small-molecule urea derivative and a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor . It was developed by GlaxoSmithKline as an early lead compound for exploring structure-activity relationships (SAR) in the urea class of TRPV1 antagonists [1]. Its pharmacological profile is characterized by its ability to inhibit multiple modes of TRPV1 activation, including those by capsaicin, acid (low pH), and noxious heat .

Why Generic Substitution of SB 452533 (CAS 459429-39-1) Is Scientifically Invalid in TRPV1 Research


The term "TRPV1 antagonist" encompasses a chemically and pharmacologically diverse group of molecules with significant, and often critical, differences in their potency, selectivity, and in vivo behavior. SB 452533 cannot be interchangeably substituted with other TRPV1 antagonists without risking experimental invalidation. For instance, while it served as the structural template for the clinical candidate SB-705498, it possesses a distinct off-target profile and a high in vivo clearance rate that makes it unsuitable for many preclinical animal studies, unlike other antagonists [1]. Furthermore, other antagonists like AMG 517 carry a well-documented risk of inducing severe hyperthermia, a liability not class-wide and absent from some other compounds [2]. Simply using any TRPV1 antagonist without understanding these specific, quantifiable differences can lead to misinterpretation of target engagement, toxicity, and overall efficacy.

Quantitative Differentiation Guide for SB 452533 (CAS 459429-39-1) vs. Key TRPV1 Antagonists


SB 452533 vs. Clinical Candidate SB-705498: Scaffold Template vs. Optimized Lead

SB 452533 is the direct chemical precursor and foundational scaffold from which the clinical candidate SB-705498 was developed through lead optimization [1]. While SB-705498 was advanced into clinical trials, SB 452533 served as the critical SAR template. Quantitative data show that SB 452533 has a lower binding affinity (pKi = 6.22 at recombinant hTRPV1) compared to its optimized successor SB-705498 (pKi = 7.6 at hTRPV1) [2]. This difference translates to an approximately 24-fold higher binding affinity for SB-705498.

TRPV1 antagonism Structure-Activity Relationship Analgesic drug discovery

SB 452533 Exhibits Significantly Lower Off-Target Activity at TRPM8 than at TRPV1

While many TRPV1 antagonists can exhibit promiscuous activity against other TRP channels, SB 452533 demonstrates a quantifiable selectivity window. It is a potent antagonist at TRPV1 but shows much weaker activity at the related cold/menthol receptor TRPM8 . The compound's IC50 at TRPM8 is 571 nM, which is significantly higher (less potent) than its functional antagonism at TRPV1, providing a defined selectivity margin for experiments where TRPM8 co-activation could be a confounding factor.

TRP channel selectivity TRPV1 pharmacology Off-target screening

SB 452533 vs. AMG 517: Absence of Clinical Hyperthermia Liability for the Lead Scaffold

A major challenge in developing TRPV1 antagonists for systemic use has been the induction of severe hyperthermia, a liability that halted the clinical development of the highly selective antagonist AMG 517 [1]. AMG 517 was shown to cause marked, plasma-concentration-dependent hyperthermia in humans, with body temperatures surpassing 40°C in some individuals [1]. In contrast, the chemical scaffold represented by SB 452533, which led to SB-705498, was not associated with this specific thermoregulatory toxicity, as SB-705498 was reported not to induce hyperthermia in preclinical studies [2].

TRPV1 antagonist Drug safety Hyperthermia Translational pharmacology

SB 452533 In Vivo Use: High Clearance Differentiates It as a Tool for In Vitro Studies

A critical distinction for experimental design is the documented high in vivo clearance rate of SB 452533 . This pharmacokinetic property is explicitly noted as making it unsuitable for many in vivo studies where sustained target engagement is required. This contrasts with other TRPV1 antagonists like BCTC or the clinical candidate SB-705498, which have been successfully used in various in vivo pain models [1]. This characteristic definitively positions SB 452533 primarily as an in vitro research tool.

Pharmacokinetics TRPV1 pharmacology In vivo tool compound Drug metabolism

Optimal Scientific and Industrial Applications for SB 452533 (CAS 459429-39-1)


In Vitro Structure-Activity Relationship (SAR) and Lead Optimization Studies

As the foundational urea scaffold for a series of TRPV1 antagonists, SB 452533 is the ideal reference compound for medicinal chemistry efforts focused on developing novel TRPV1 modulators. Its well-defined, moderate potency (pKb = 7.7 vs. capsaicin) and binding affinity (pKi = 6.22) provide a clear baseline against which to measure improvements in potency and selectivity for newly synthesized analogs . Its use in these studies is supported by its original role in the discovery of the clinical candidate SB-705498 [1].

Mechanistic Target Engagement Studies in Cellular TRPV1 Assays

SB 452533 is a robust and selective tool for confirming TRPV1-dependent signaling in vitro. Its ability to potently and competitively antagonize capsaicin-, acid-, and heat-induced activation of the receptor makes it an essential control in assays such as FLIPR-based calcium flux or patch-clamp electrophysiology experiments in transfected HEK293 cells . The defined selectivity window (571 nM IC50 at TRPM8) ensures that at standard working concentrations, observed effects can be reliably attributed to TRPV1 antagonism, minimizing off-target interpretation issues [1].

Differentiating Hyperthermia-Related vs. Unrelated TRPV1 Biology

For research groups studying the complex role of TRPV1 in thermoregulation, SB 452533 represents a valuable tool from a chemical series that was not associated with the severe hyperthermia liability seen with other antagonists like AMG 517 . While SB 452533 itself is not suitable for in vivo use due to high clearance [1], it can be used in complex in vitro systems (e.g., co-cultures, organoids) to dissect TRPV1-mediated signaling pathways without the confounding variable of a hyperthermic response, which can indirectly affect many cellular processes. This is in contrast to using a compound like AMG 517 as a tool, where any observed cellular or physiological change could be a secondary consequence of the compound's thermoregulatory effects.

Pharmacological Validation in In Vivo Disease Models via Local Administration

Despite its high systemic clearance, SB 452533 has been successfully employed in vivo to validate TRPV1's role in specific disease pathologies when administered locally or via a route that circumvents rapid hepatic metabolism. For instance, intratracheal administration of SB-452533 (2.5 mg/kg) was used to abrogate the therapeutic effects of capsaicin in a mouse model of bleomycin-induced pulmonary fibrosis, thereby confirming a TRPV1-dependent mechanism . This demonstrates its continued utility as a pharmacological tool for target validation in localized disease settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 452533

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.